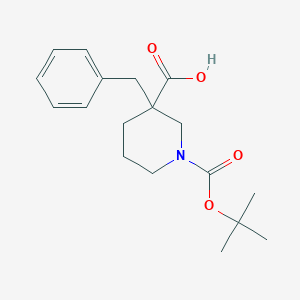

1-Boc-3-benzyl-3-piperidinecarboxylic acid

Beschreibung

The exact mass of the compound 3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWITFDUIZLEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937841 | |

| Record name | 3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-83-2 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170838-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170838-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-Boc-3-benzyl-3-piperidinecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-benzyl-3-piperidinecarboxylic Acid

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a quaternary stereocenter, makes it a valuable intermediate for constructing complex, biologically active molecules. This compound serves as a key precursor in the synthesis of novel therapeutic agents, including potential analgesics and anti-inflammatory drugs.[1][2]

For researchers, process chemists, and formulation scientists, a thorough understanding of the physicochemical properties of such an intermediate is paramount. These properties govern its behavior during synthesis, purification, and formulation, and are critical for ensuring reproducibility, scalability, and the ultimate quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines authoritative protocols for their experimental determination, and explains the scientific rationale behind these methodologies.

Chemical Identity and Structure

The structural framework of this compound features a piperidine ring with its nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. A benzyl group and a carboxylic acid moiety are both attached to the C3 position, creating a sterically hindered, non-racemic quaternary chiral center. This unique arrangement imparts specific conformational constraints and chemical properties that are leveraged in targeted drug design.

| Identifier | Data |

| IUPAC Name | 1-(tert-butoxycarbonyl)-3-benzylpiperidine-3-carboxylic acid |

| Molecular Formula | C₁₈H₂₅NO₄ |

| Molecular Weight | 319.40 g/mol |

| Common Forms | Often supplied as dicyclohexylamine (DCHA) salts for improved stability and handling. |

| CAS Numbers | (S)-enantiomer DCHA salt: 1354752-83-21-enantiomer DCHA salt: 1354752-73-0[2] |

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that much of the available data from commercial suppliers pertains to the dicyclohexylamine (DCHA) salt form. Properties of the free acid must be determined experimentally.

| Property | Value / Expected Behavior | Rationale & Field Insights |

| Appearance | White powder (reported for DCHA salt).[1][2] | The physical state is crucial for handling, dosing in reactions, and dissolution studies. The free acid is expected to be a white to off-white solid. |

| Melting Point | Not reported for the free acid. The related, non-benzylated compound, 1-Boc-3-piperidinecarboxylic acid, melts at 159-162 °C.[3][4] | The melting point is a critical indicator of purity. The presence of the bulky benzyl group is expected to alter the crystal lattice and thus the melting point relative to its non-benzylated analog. |

| Solubility | Expected to be poorly soluble in water at acidic pH and increasingly soluble at neutral to basic pH. Soluble in organic solvents like methanol, DMSO, and DMF.[1][2] | The carboxylic acid group allows for deprotonation to form a carboxylate salt, enhancing aqueous solubility at higher pH. The lipophilic Boc and benzyl groups contribute to solubility in organic media. |

| Acidity (pKa) | No experimental data available. Predicted to be in the range of 4-5. | The pKa of the carboxylic acid group is the primary determinant of its ionization state. Aliphatic carboxylic acids typically have a pKa in this range[5]. This value is essential for developing purification strategies (acid-base extraction) and for predicting its behavior in physiological environments. |

| Lipophilicity (LogP) | No experimental data available. Predicted to be moderately high. | The partition coefficient (n-octanol/water) is a key parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The presence of the large, nonpolar Boc and benzyl groups suggests a significant degree of lipophilicity. |

| Optical Rotation | (S)-DCHA salt: [α]D20 = -22 ± 2º (c=1 in DMF)1-DCHA salt: [α]D20 = +21 ± 2º (c=1 in MeOH)[2] | Optical rotation confirms the enantiomeric identity and purity of the chiral compound. The solvent dependency highlights the importance of standardized measurement conditions. |

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts for the free acid form.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 | ~28.5 (3C) | Characteristic singlet in ¹H NMR for the nine equivalent Boc protons. |

| -C(CH₃)₃ | - | ~80.0 | Quaternary carbon of the Boc group. |

| -COOH | >10 (broad s) | ~175-180 | The acidic proton is typically broad and exchangeable with D₂O. The carbonyl carbon is highly deshielded. |

| Benzyl -CH₂- | ~3.0-3.2 (AB system) | ~40-45 | Protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, likely an AB quartet. |

| Benzyl C₆H₅ | ~7.2-7.4 (m) | ~127-135 | Aromatic protons and carbons will show characteristic multiplet patterns. |

| Piperidine Ring | ~1.5-4.0 (m) | ~25-60 | Complex, overlapping multiplets due to conformational rigidity and diastereotopicity of the ring protons. |

| Boc C=O | - | ~155 | Carbamate carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | Medium to strong, sharp |

| C=O Stretch (Carboxylic Acid Dimer) | 1680-1720 | Strong, sharp |

| C=O Stretch (Boc Carbamate) | 1670-1690 | Strong, sharp (may overlap with acid C=O) |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and enantiomeric excess of the compound.

-

Causality: The choice of a chiral stationary phase (e.g., polysaccharide-based) is essential because the enantiomers of this compound have identical physical properties in a non-chiral environment. The chiral column provides a diastereomeric interaction, allowing for their separation and quantification. A reversed-phase C18 column is suitable for assessing chemical purity.

Standardized Experimental Protocols

The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals, ensuring data is reliable and suitable for regulatory purposes.[6][7]

Protocol 1: Melting Point Determination (OECD TG 102)

-

Preparation: Ensure the sample is thoroughly dried to remove residual solvents.

-

Loading: Finely powder the sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat at a rapid rate to approximately 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range represents the melting point.

-

Validation: A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: Water Solubility (Flask Method, OECD TG 105)

-

Rationale: This method determines the saturation mass concentration of the substance in water at a given temperature. Temperature control is critical as solubility is temperature-dependent.

-

Procedure:

-

Add an excess amount of the compound to a known volume of deionized water in a flask.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the mixture to settle, permitting the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant. To avoid including solid particles, centrifugation or filtration may be necessary.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC with UV detection.

-

Repeat the measurement at different pH values (e.g., 2, 7, 9) to establish the pH-solubility profile.

-

Protocol 3: pKa Determination (Titration Method, OECD TG 112)

-

Rationale: This protocol measures the dissociation constant by titrating the acidic form of the molecule with a strong base and monitoring the solution's pH.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a known volume of water, potentially with a co-solvent like methanol if water solubility is low.

-

Insert a calibrated pH electrode into the solution.

-

Slowly add standardized sodium hydroxide (NaOH) solution in small, known increments.

-

Record the pH of the solution after each addition, ensuring the reading stabilizes.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).

-

Visualization of Key Workflows

Diagrams help clarify the logical flow of complex scientific processes.

Caption: Physicochemical characterization workflow for a drug intermediate.

Caption: Workflow for spectroscopic structural elucidation.

Conclusion

This compound is a sophisticated building block whose utility in drug discovery is directly tied to its well-defined physicochemical properties. While commercial sources provide some data, primarily for its DCHA salt form, a full characterization of the free acid is essential for advanced applications. By employing standardized protocols, such as those established by the OECD, researchers can generate the robust and reliable data needed to optimize synthetic routes, develop stable formulations, and meet stringent regulatory requirements. This systematic approach ensures that the potential of this versatile intermediate can be fully and safely realized in the development of next-generation therapeutics.

References

-

OECD (Organisation for Economic Co-operation and Development). OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties. [6][8]

-

Grokipedia. OECD Guidelines for the Testing of Chemicals. [9]

-

Chemycal. OECD Guidelines for the Testing of Chemicals. [10]

-

ECHEMI. 1-Boc-3-piperidinecarboxylic acid. [3]

-

Home Sunshine Pharma. 1-Boc-3-piperidinecarboxylic Acid CAS 84358-12-3. [11]

-

Thermo Fisher Scientific. N-BOC-3-Piperidinecarboxylic acid, 98%. [4]

-

Chem-Impex. (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. [1]

-

Chem-Impex. (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. [2]

-

Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid 98%.

-

Williams, R. pKa Data Compiled by R. Williams. [5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 399580050 [thermofisher.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. grokipedia.com [grokipedia.com]

- 10. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 11. 1-Boc-3-piperidinecarboxylic Acid CAS 84358-12-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Foreword: The Enduring Legacy of the Piperidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Discovery of Substituted Piperidine Carboxylic Acids

As a Senior Application Scientist, I have witnessed firsthand the persistent and pivotal role of the piperidine nucleus in the landscape of medicinal chemistry. This six-membered nitrogenous heterocycle is not merely a common structural motif; it is a privileged scaffold, endowed with favorable physicochemical properties such as aqueous solubility and metabolic stability, making it a cornerstone in the design of therapeutic agents.[1][2] When further functionalized with a carboxylic acid, the resulting molecule gains a critical handle for modulating polarity, engaging in hydrogen bonding, and mimicking endogenous ligands like amino acids.

This guide is structured to provide researchers, from bench chemists to project leaders, with a comprehensive understanding of the synthesis and strategic application of substituted piperidine carboxylic acids. We will move beyond a simple recitation of reactions to explore the underlying logic of synthetic route selection, the nuances of stereochemical control, and the practical application of these methods in a drug discovery context. Our focus will be on building a robust, field-proven understanding of how to create and leverage these valuable molecules to accelerate the development of next-generation therapeutics.[3][4]

Strategic Pillars of Piperidine Carboxylic Acid Synthesis

The construction of the substituted piperidine core can be broadly categorized into two strategic approaches: the cyclization of acyclic precursors and the functionalization of pre-existing heterocyclic starting materials. The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical requirements, and scalability.

Cyclization Strategies: Building the Core from Acyclic Precursors

These "bottom-up" approaches offer maximal flexibility in introducing substituents at desired positions during the ring-forming process.

The intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, is a robust and time-honored method for forming 5- and 6-membered rings.[5][6] In the context of our topic, this reaction is invaluable for synthesizing β-keto ester-substituted piperidones, which are versatile intermediates.

The fundamental causality of this reaction lies in the generation of an enolate from one ester group, which then acts as an intramolecular nucleophile, attacking the carbonyl of the second ester group.[7] The reaction is driven to completion by the deprotonation of the highly acidic α-proton of the resulting β-keto ester product.[8]

A typical pathway involves the reaction of a primary amine with two moles of an acrylate, followed by the Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone.[9] This piperidone can then be further manipulated to introduce the desired carboxylic acid functionality and other substituents. A flexible route to variously substituted piperidine-2,4-diones has been described, which are key intermediates for kinase inhibitors.[10]

The advent of stable, functional group-tolerant ruthenium catalysts (e.g., Grubbs' catalysts) has positioned Ring-Closing Metathesis (RCM) as a premier strategy for heterocycle synthesis.[11][12] The power of RCM lies in its ability to form a cyclic alkene from an acyclic diene precursor with high efficiency and predictability, releasing volatile ethylene as the only byproduct.[12]

This method is particularly advantageous for creating unsaturated piperidine rings, which provide a handle for further functionalization.[13] The synthesis of optically active piperidines can be achieved by starting with chiral precursors, such as those derived from amino acids.[14][15] For instance, D-serine can be used as a starting material to control the absolute stereochemistry of a diene precursor, which is then subjected to RCM to form the piperidine ring.[14]

Functionalization of Pyridine Precursors

This "top-down" approach leverages the commercial availability of a wide variety of substituted pyridine carboxylic acids (e.g., nicotinic, isonicotinic, and picolinic acids). The core challenge is the reduction of the aromatic pyridine ring to the saturated piperidine ring without undesirable side reactions.

The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for producing piperidines.[9] However, the reaction is mechanistically challenging. The basic nitrogen atom in both the starting pyridine and the product piperidine can act as a catalyst poison.[16] Furthermore, direct hydrogenation of pyridinecarboxylic acids in neutral or acidic media often leads to significant decarboxylation, drastically reducing the yield of the desired product.[16][17]

Causality and Solution: The inhibitory effect of the nitrogen lone pair is overcome by performing the hydrogenation under conditions where the nitrogen is protonated (acidic medium) or by using a catalyst less susceptible to poisoning.[16] To prevent decarboxylation, a key innovation involves the hydrogenation of pyridinecarboxylic acids in an aqueous solution in the presence of at least an equimolar amount of ammonia, using a rhodium-on-alumina catalyst.[17] This approach effectively protects the carboxylic acid group while facilitating smooth reduction of the aromatic ring.

| Method | Catalyst | Conditions | Key Advantages | Key Challenges |

| Standard Hydrogenation | Platinum Oxide (PtO₂) | Acidic Medium (e.g., HCl, Acetic Acid) | Direct route | Catalyst poisoning, significant decarboxylation[16][17] |

| Aqueous Ammonia Method | 5% Rhodium on Alumina | Water, Ammonia (≥1 eq.) | High yield, minimal decarboxylation | Requires specific catalyst, handling of ammonia[17] |

| Rhodium in Water | Rhodium | Water | Smooth hydrogen uptake | Can still result in low yield for 3-piperidinecarboxylic acid[16] |

Asymmetric Synthesis: The Gateway to Chiral Drugs

For pharmaceutical applications, controlling stereochemistry is paramount. The synthesis of enantiomerically pure substituted piperidine carboxylic acids is a critical area of research.

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperidine ring.[18] The inherent stereochemistry of the starting material is transferred to the final product. A feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established starting from N-Cbz amino acid derivatives.[18][19]

-

Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to induce enantioselectivity. Methods like the rhodium-catalyzed asymmetric [2+2+2] cycloaddition can produce polysubstituted piperidines with high enantioselectivity.[20] Another powerful technique is the organocatalytic asymmetric Mannich reaction of ketones with cyclic imines (Δ¹-piperideines), which can generate 2-substituted piperidine alkaloids in high enantiomeric excess.[21]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methodologies are presented as self-validating systems, with clear steps and expected outcomes.

Protocol: High-Yield Synthesis of Nipecotic Acid (Piperidine-3-carboxylic acid) via Hydrogenation

This protocol is adapted from a method designed to overcome the common issue of decarboxylation.[17]

Core Principle: The use of ammonia in an aqueous medium with a rhodium catalyst prevents both catalyst poisoning and decarboxylation, leading to a high yield of the free acid.

Step-by-Step Methodology:

-

Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add nicotinic acid (6.15 g, 0.05 mol).

-

Solvent and Base Addition: Add deionized water (50 mL) to create a suspension. Add concentrated aqueous ammonia (5.5 mL, ~1.5 eq.) to the suspension. The acid should dissolve.

-

Catalyst Addition: Carefully add 5% rhodium on alumina catalyst (2.4 g) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 2 atmospheres with hydrogen.

-

Reaction: Agitate the mixture at room temperature. Hydrogen uptake is typically complete in under 4 hours. Monitor the reaction by observing the pressure drop.

-

Workup: Once the reaction is complete, carefully vent the vessel. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the aqueous filtrate under reduced pressure. The resulting white solid is nipecotic acid of excellent purity, typically requiring no further purification.

Self-Validation System:

-

Expected Yield: >90%

-

Quality Control: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity against a known standard. The absence of signals corresponding to piperidine confirms the suppression of decarboxylation.

Protocol: Solid-Phase Synthesis of a 2-Benzylpiperidine Carboxylic Acid Derivative Library

This protocol outlines a general strategy for generating a library of piperidine derivatives using solid-phase organic synthesis (SPOS), which is ideal for lead optimization in drug discovery.[22]

Core Principle: The piperidine scaffold is constructed on a solid support (Wang resin). This simplifies purification at each step to a simple filtration and washing process and allows for the use of excess reagents to drive reactions to completion.[22]

Step-by-Step Methodology:

-

Resin Loading: Swell Wang resin in dichloromethane (DCM). Attach an N-Fmoc protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) to the resin using a standard coupling agent like DIC/DMAP.

-

Fmoc Deprotection: Remove the Fmoc group using a 20% solution of 4-methylpiperidine in DMF.[23][24] (Note: 4-methylpiperidine is an effective and less-regulated alternative to piperidine).[23]

-

Piperidine Ring Formation (Reductive Amination): Treat the resin-bound amine with a suitable aldehyde (e.g., glutaraldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form the piperidine ring.

-

N-Derivatization: The secondary amine of the piperidine ring can be functionalized. For example, acylate with a diverse set of carboxylic acids (R¹-COOH) using HATU/DIPEA to introduce diversity.

-

Side Chain Deprotection: Remove the tert-butyl (tBu) protecting group from the carboxylic acid side chain using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA).

-

Cleavage: Cleave the final compound from the resin using a stronger TFA solution (e.g., 95% TFA with scavengers like triisopropylsilane and water).

-

Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the solvent. Purify the crude product by preparative HPLC.

Conclusion: From Synthesis to Discovery

The synthesis of substituted piperidine carboxylic acids is a mature yet continually evolving field. While classic methods like hydrogenation and Dieckmann condensation remain reliable workhorses, modern strategies such as RCM and catalytic asymmetric reactions have opened new avenues for creating molecular complexity with exquisite control.[8][20][25] For the drug discovery professional, mastery of these synthetic tools is essential. The ability to rapidly and efficiently generate diverse libraries of these scaffolds, guided by a deep understanding of structure-activity relationships, is what ultimately transforms a synthetic challenge into a life-saving therapeutic.[26][27]

References

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society. [Link]

-

Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed. [Link]

-

Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. American Chemical Society. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

-

Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. ACS Publications. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. [Link]

-

Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ACS Publications. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Acme Bioscience. [Link]

-

Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids… ResearchGate. [Link]

-

Construction of highly functionalized piperidines by stepwise... ResearchGate. [Link]

-

RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Wiley Online Library. [Link]

- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

-

Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Royal Society of Chemistry. [Link]

-

Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. ACS Publications. [Link]

-

Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

-

Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]

-

Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. ACS Publications. [Link]

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 13. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. chemistry.mdma.ch [chemistry.mdma.ch]

- 26. benchchem.com [benchchem.com]

- 27. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide on the Spectroscopic Data of 1-Boc-3-benzyl-3-piperidinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-benzyl-3-piperidinecarboxylic acid and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Their rigid piperidine core, combined with the presence of a carboxylic acid and a benzyl group at the C3 position, provides a versatile scaffold for drug design. This technical guide offers a comprehensive overview of the spectroscopic characteristics of this class of compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By providing detailed analyses of expected spectral features, this guide aims to equip researchers with the necessary knowledge for the unambiguous identification and characterization of these important synthetic intermediates.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse range of biological targets. The introduction of a carboxylic acid and a benzyl group at the 3-position, along with the synthetically versatile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a chiral center and provides multiple points for further chemical modification. Understanding the spectroscopic signature of this core structure is fundamental for ensuring the integrity of synthetic pathways and the purity of final compounds.

Synthesis of this compound: A Plausible Synthetic Approach

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available N-Boc-3-piperidone. The following protocol is a representative example of a potential synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Benzylation of N-Boc-3-piperidone

-

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add benzyl bromide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-benzyl-3-hydroxypiperidine.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the 1-Boc-3-benzyl-3-hydroxypiperidine (1.0 eq) in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add sodium periodate (NaIO₄) (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol and filter the mixture through a pad of Celite.

-

Extract the filtrate with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the resulting carboxylic acid by recrystallization or flash column chromatography to yield this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural features and comparison with closely related compounds found in the literature.[1][2][3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The spectrum is expected to be complex due to the presence of diastereotopic protons in the piperidine ring and restricted rotation around the N-Boc amide bond, which can lead to broadened signals at room temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region and is exchangeable with D₂O. |

| 7.20 - 7.40 | m | 5H | Ar-H | The five protons of the monosubstituted benzene ring of the benzyl group will appear as a complex multiplet. |

| ~3.00 - 4.20 | m | 4H | N-CH₂ (piperidine C2, C6) | These protons are adjacent to the nitrogen atom and are expected to show complex and potentially broad multiplets due to conformational heterogeneity. |

| ~2.90 - 3.20 | m | 2H | Ph-CH₂ | The benzylic protons are diastereotopic and are expected to appear as a multiplet, possibly an AB quartet if rotation is sufficiently slow. |

| ~1.50 - 2.20 | m | 4H | C-CH₂-C (piperidine C4, C5) | The remaining methylene protons of the piperidine ring will resonate in this region as complex multiplets. |

| 1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 - 182 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~155 | C=O (Boc) | The carbonyl carbon of the Boc group typically resonates around this chemical shift.[1] |

| ~136 - 138 | Ar-C (Quaternary) | The ipso-carbon of the benzyl group. |

| ~128 - 130 | Ar-CH | The aromatic carbons of the benzyl group. |

| ~126 - 128 | Ar-CH | The aromatic carbons of the benzyl group. |

| ~80 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~45 - 55 | N-CH₂ (piperidine C2, C6) | The carbons adjacent to the nitrogen atom. |

| ~45 | C3 (Quaternary) | The quaternary carbon at the 3-position of the piperidine ring. |

| ~40 | Ph-CH₂ | The benzylic carbon. |

| ~28 | C(CH₃)₃ | The methyl carbons of the Boc group. |

| ~20 - 35 | C-CH₂-C (piperidine C4, C5) | The remaining methylene carbons of the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid. |

| ~2970, ~2870 | Medium-Strong | C-H stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the piperidine ring, benzyl group, and Boc group.[1] |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is expected in this region. |

| ~1690 | Strong | C=O stretch (Boc) | The carbonyl of the Boc protecting group typically absorbs at a slightly lower wavenumber than the carboxylic acid.[1] |

| 1450-1495 | Medium | C=C stretch (Aromatic) | Stretching vibrations of the aromatic ring. |

| 1160-1250 | Strong | C-O stretch | Stretching vibrations of the C-O bonds in the carboxylic acid and Boc groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. For a compound like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Expected Fragmentation Pattern (ESI-MS):

-

[M+H]⁺: The protonated molecule would be the base peak or a prominent peak in the positive ion mode.

-

[M-H]⁻: The deprotonated molecule would be observed in the negative ion mode.

-

Loss of Boc group: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butoxycarbonyl group (100 Da) or isobutylene (56 Da) followed by loss of CO₂ (44 Da).

-

Loss of CO₂: Decarboxylation of the carboxylic acid moiety (loss of 44 Da) is a common fragmentation.

-

Benzylic cleavage: Cleavage of the bond between the piperidine ring and the benzyl group can lead to the formation of a tropylium ion (m/z 91).

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and data from closely related structures. These data provide a robust framework for the identification and characterization of this compound and its derivatives. For researchers in drug discovery and development, a thorough understanding of these spectroscopic features is crucial for ensuring the quality and purity of these valuable synthetic intermediates, thereby accelerating the development of new therapeutic agents. It is always recommended to confirm the structure of newly synthesized compounds through a combination of these spectroscopic techniques.

References

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

PubChem. (n.d.). tert-Butyl 3-(benzylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Masstech Portal. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

da Silva, A. B., et al. (2020). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1649-1661. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

Sources

Biological activity of N-Boc protected piperidines

An In-Depth Technical Guide to the Biological Activity of N-Boc Protected Piperidines

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a substantial portion of pharmaceuticals due to its favorable physicochemical properties. The strategic use of the N-tert-butoxycarbonyl (N-Boc) protecting group has revolutionized the synthesis of complex piperidine-containing molecules, enabling precise structural modifications. This technical guide provides a comprehensive analysis of the biological significance of N-Boc protected piperidines. It moves beyond their universally acknowledged role as pivotal synthetic intermediates to explore their often-overlooked intrinsic biological activities. We will delve into their direct pharmacological effects, including antimicrobial, antiviral, and cytotoxic properties, supported by mechanistic insights and structure-activity relationships. This whitepaper offers researchers, scientists, and drug development professionals a detailed perspective, complete with experimental protocols and data, to fully leverage the synthetic versatility and therapeutic potential of this important class of compounds.

The Strategic Importance of the N-Boc Group in Piperidine Chemistry

The six-membered piperidine heterocycle is a privileged scaffold in drug design, enhancing properties like solubility, metabolic stability, and receptor binding affinity.[1] However, the inherent reactivity of the piperidine nitrogen can complicate synthetic pathways. The introduction of the tert-butoxycarbonyl (Boc) group serves to temporarily mask this reactivity, thereby providing chemists with exceptional control over synthetic strategies.[2][3]

The N-Boc group's utility is rooted in three key features:

-

Robust Stability: It is stable under a wide range of non-acidic conditions, including exposure to nucleophiles, bases, and hydrogenolysis, preventing unwanted side reactions.[4]

-

Facile Cleavage: The Boc group can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for subsequent functionalization.[4][5][6]

-

Orthogonality: This protection strategy is orthogonal to many other protecting groups, which is fundamental to the success of complex, multi-step syntheses required for advanced drug candidates.[5]

This strategic protection allows for regioselective reactions to occur at other positions on the piperidine ring, making N-Boc protected piperidines indispensable starting materials and intermediates.[2][7]

Indirect Biological Activity: N-Boc Piperidines as Master Keys in Drug Synthesis

The predominant role of N-Boc piperidines in pharmacology is that of a versatile building block for constructing intricate active pharmaceutical ingredients (APIs). Their application spans a multitude of therapeutic areas.[8]

Central Nervous System (CNS) Agents

The piperidine core is a common feature in antipsychotics and antidepressants. N-Boc-4-hydroxypiperidine and related structures serve as key precursors in the development of various CNS agents that modulate neurotransmitter systems.[5]

Metabolic Disease Therapeutics

Chiral N-Boc protected piperidines are critical for the synthesis of modern antidiabetic drugs. For example, (R)-3-(Boc-Amino)piperidine is an essential building block for dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used to manage type 2 diabetes.[9] The specific stereochemistry of the piperidine intermediate is crucial for the pharmacological activity of these drugs.[9]

Infectious Disease Therapeutics

N-Boc-4-piperidone is a vital intermediate in the synthesis of potent antiviral agents, including the anti-AIDS protease inhibitor Indinavir.[10] Similarly, N-Boc piperidine derivatives are foundational for creating novel antibacterial and antifungal compounds.[11][12]

Oncology and Immunology

In the fields of oncology and immunology, N-Boc piperidines are instrumental. N-Boc-4-hydroxypiperidine is a key starting material for certain Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune diseases. The piperidine ring often acts as a central scaffold to correctly orient functional groups for interaction with kinase active sites.

The following diagram illustrates a generalized workflow for leveraging N-Boc piperidines in drug synthesis.

Caption: General synthetic workflow using N-Boc piperidines.

Direct Biological Activity of N-Boc Protected Piperidines

While their role as intermediates is well-established, a growing body of evidence demonstrates that the N-Boc-piperidine scaffold can possess intrinsic biological activity. In some cases, the Boc group is not merely a passenger but a crucial component of the pharmacophore.

Cytotoxic and Anticancer Activity

Several studies have highlighted the potential of N-Boc piperidine derivatives as direct-acting anticancer agents. Chalcones synthesized via aldol condensation of N-Boc-4-piperidone with various benzaldehydes have demonstrated significant cytotoxic activity against highly-metastatic human colorectal and prostate cancer cell lines.[13][14]

Intriguingly, structure-activity relationship (SAR) studies have shown that the presence of the N-Boc group is key for this cytotoxicity.[13] Its removal or replacement can lead to a significant decrease in anticancer activity. The mechanism of action for these compounds has been linked to the induction of apoptosis and the inhibition of the NF-κB signaling pathway.[14]

| Compound Class | Cancer Cell Line | Activity (GI₅₀) | Reference |

| 4-Boc-piperidone Chalcones | LoVo, COLO 205 (Colorectal) | 0.84–34.7 µg/mL | [13][14] |

| 4-Boc-piperidone Chalcones | PC3, 22RV1 (Prostate) | 17.1–22.9 µg/mL | [13] |

| 1-Methylpiperidines | DU145 (Prostate) | Low µM IC₅₀ | [15] |

| 3,5-bis(benzylidene)piperidones | Ca9-22, HSC-2, HSC-4 (Carcinoma) | Submicromolar CC₅₀ | [16][17] |

Table 1: Summary of Cytotoxic Activity of N-Boc Piperidine Derivatives.

The following diagram depicts the proposed mechanism of NF-κB inhibition.

Caption: Inhibition of NF-κB pathway by N-Boc-piperidone chalcones.

Antiviral Activity

N-Boc protected piperidines have also emerged as promising antiviral agents. A study on 1,4,4-trisubstituted piperidines identified compounds with low micromolar activity against the influenza A/H1N1 virus.[18] Notably, the study found that removing the N-protecting group resulted in a loss of activity or increased toxicity, underscoring the importance of the Boc-moiety in this context.[18] Further SAR exploration revealed that replacing the N-Boc group with an N-Cbz (carboxybenzyl) group could enhance antiviral potency.[18] Other research has also focused on N-substituted piperidines as a source of new antiviral drugs against influenza.[19][20][21]

Antimicrobial Activity

The versatility of the N-Boc piperidine scaffold extends to antibacterial and antifungal applications. A series of novel sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The synthesis involves a straightforward amide coupling, highlighting the ease with which diverse libraries of compounds can be generated from N-Boc piperidine precursors for antimicrobial screening.

Key Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step methodologies for key transformations involving N-Boc piperidines.

Protocol: Reductive Amination of N-Boc-4-Piperidone

This protocol outlines the synthesis of an N-substituted piperidine derivative, a common step in building more complex molecules.

Materials:

-

N-Boc-4-piperidone (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (catalytic amount)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 equiv) and the primary amine (1.1 equiv) in DCE in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4-amino-N-Boc-piperidine.

Protocol: N-Boc Deprotection under Acidic Conditions

This protocol describes the standard method for removing the Boc protecting group to unmask the piperidine nitrogen.[5][22]

Materials:

-

N-Boc protected piperidine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected piperidine derivative in DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of TFA (e.g., 20-50% v/v solution in DCM).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine product.

Conclusion and Future Outlook

N-Boc protected piperidines are far more than simple synthetic intermediates; they represent a class of compounds with significant and diverse biological potential. Their established role in accelerating drug discovery by enabling controlled, regioselective synthesis is undeniable.[5] However, the emerging evidence of their direct cytotoxic, antiviral, and antimicrobial activities opens new avenues for therapeutic development.[11][13][18] The N-Boc group, in certain molecular contexts, actively participates in the pharmacophore, a critical insight for future drug design.

For researchers and drug development professionals, a dual perspective is essential. On one hand, N-Boc piperidines should continue to be exploited as foundational building blocks for complex APIs. On the other, they should be investigated as lead structures in their own right. Future research should focus on expanding the libraries of directly active N-Boc piperidines and performing detailed SAR and mechanistic studies to unlock their full therapeutic potential. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, ultimately paving the way for the next generation of innovative piperidine-based medicines.

References

- Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Topics in Current Chemistry, 243, 291-325.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

- Benchchem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- Gualdani, R., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals, 15(2), 121.

- Alli, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23153-23159.

- Singh, M., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(5), 576-581.

- Unknown Author. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.

- Jagtap, S. R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery.

- Benchchem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Jagtap, S. R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.

- Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Kumar, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15694-15711.

- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800188.

- Unknown Author. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.

- ChemicalBook. What is N-(tert-Butoxycarbonyl)-4-piperidone?.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Kulyashova, E. A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540.

- Burasheva, G. S., et al. (2014). The synthesis and antimicrobial activity of new piperidine derivatives. Life Science Journal, 11(5s), 210-213.

- Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Kumar, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15694-15711.

- Vitale, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4886.

- Castillo-Bautista, D., et al. (2019). Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. Molecules, 24(21), 3898.

- Kulyashova, E. A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH.

- Kalai, T., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(46), 30045-30068.

- Healy, L. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6825-6834.

- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Current Microwave Chemistry, 1(1), 1-5.

- Benchchem. N-BOC-Piperidine-4-carboxylic Acid.

- Unknown Author. The Role of Piperidine Derivatives in Medicinal Chemistry.

- ResearchGate. (2025). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.

- Dimmock, J. R., et al. (2000). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry, 43(21), 3784-3791.

- Zhang, H., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 348(10), 716-725.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.

- Castillo-Bautista, D., et al. (2025). Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. ResearchGate.

- Dimmock, J. R., et al. (2013). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 18(11), 13686-13702.

- Santa Cruz Biotechnology, Inc. N-Boc-piperidine.

- Gontarska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117835.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. xray.uky.edu [xray.uky.edu]

- 5. nbinno.com [nbinno.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Role of Boc protecting group in piperidine synthesis

An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Piperidine Synthesis

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold and the Imperative for Amine Protection

The piperidine ring, a six-membered heterocyclic amine, is a cornerstone structural motif in modern pharmacology.[1] Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[1][2] This is largely due to its ability to confer favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability, and to serve as a versatile framework for presenting functional groups in precise three-dimensional orientations for optimal target engagement.

However, the very feature that makes the piperidine ring biologically and synthetically useful—the secondary amine—also presents a significant challenge. The nucleophilic and basic nature of this nitrogen atom can interfere with a wide range of synthetic transformations planned for other parts of the molecule. Consequently, the temporary masking or "protection" of this amine is not merely a convenience but a fundamental necessity for achieving controlled and selective synthesis of complex piperidine-containing targets.[3] Among the arsenal of amine-protecting groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and facile, orthogonal removal.[3][4] This guide provides an in-depth examination of the Boc group's role, from its fundamental chemical properties to its strategic application in state-of-the-art piperidine synthesis.

The Tert-Butyloxycarbonyl (Boc) Group: A Profile

The Boc group is a carbamate-based protecting group. Its widespread adoption is attributable to a set of highly desirable characteristics:

-

Robust Stability: It is exceptionally stable under a wide variety of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.[5] This stability is crucial for multi-step syntheses where numerous transformations are required on the molecular scaffold.[1]

-

Facile Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), a stable, crystalline solid that is easy to handle.[6][7] The reaction conditions are generally mild, proceeding efficiently at or below room temperature.

-

Orthogonal Cleavage: The defining feature of the Boc group is its lability under acidic conditions.[6][8] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while remaining intact under conditions used to remove other common protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis).[4] This orthogonality is the bedrock of complex, multi-step synthetic strategies.[8]

-

Influence on Reactivity: Beyond simply masking the amine, the Boc group electronically modifies the piperidine ring. The electron-withdrawing nature of the carbamate can decrease the nucleophilicity of the nitrogen and influence the acidity of adjacent protons, a feature that can be exploited for directed functionalization.[9][10]

Core Mechanisms: Protection and Deprotection

A thorough understanding of the mechanisms governing the application and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection

The most common method for N-Boc protection involves the reaction of the piperidine's secondary amine with di-tert-butyl dicarbonate ((Boc)₂O).[6][11] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[11] This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the neutral, volatile byproducts isobutylene and carbon dioxide, or alternatively, it can be protonated to form tert-butanol and carbon dioxide.[11] The evolution of CO₂ gas helps to drive the reaction to completion.

Caption: Mechanism of N-Boc protection of a piperidine amine.

Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12][13] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4] The carbamic acid is highly unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[4][13]

Caption: Acid-catalyzed deprotection of an N-Boc-piperidine.

The formation of the tert-butyl cation can sometimes lead to side reactions, particularly with electron-rich aromatic rings (e.g., in tryptophan or tyrosine residues in peptide synthesis).[12] In such cases, "scavengers" like anisole or thioanisole are added to the reaction mixture to trap the cation.[13]

Key Synthetic Strategies Employing the Boc Group

The Boc group is integral to several major strategies for synthesizing substituted piperidines, enabling precise control over reactivity and stereochemistry.

Direct Protection of Pre-existing Piperidines

For syntheses starting with a commercially available or readily accessible piperidine derivative, the initial step is often the direct protection of the nitrogen atom. This is a straightforward and high-yielding reaction that shields the amine, allowing for subsequent manipulations at other positions on the ring.[1][8] For example, N-BOC-piperidine-4-carboxylic acid is a versatile building block where the Boc group allows for selective reactions at the carboxylic acid group without interference from the ring nitrogen.[8][14]

De Novo Synthesis from Acyclic Precursors

The Boc group is crucial in multi-step syntheses that construct the piperidine ring from acyclic starting materials, particularly those derived from the chiral pool. A notable example is the synthesis of enantiomerically pure 3-amino substituted piperidines from L-glutamic acid.[15] In this pathway, the amino group of the glutamic acid precursor is protected with a Boc group early in the sequence. This protection is maintained through several steps, including reduction and tosylation, before the final cyclization step to form the piperidine ring. The Boc group ensures that the amine does not interfere with these transformations and can be removed at a later stage to reveal the desired functionality.

Caption: Workflow for the synthesis of an N-Boc-aminopiperidine from L-glutamic acid.[15]

Reduction of N-Boc-Protected Pyridines

The catalytic hydrogenation of pyridines is a direct and atom-economical route to piperidines.[2][16] However, the reduction of unactivated pyridines can be challenging as the nitrogen atom can poison the metal catalyst.[16] One strategy to overcome this is to first protect the pyridine nitrogen. While direct N-Boc protection of pyridine is generally not feasible due to the aromaticity, the pyridine ring can be activated, for example, by forming a pyridinium salt, which is then hydrogenated. More commonly, a substituted pyridine bearing a group that can be converted to a Boc-protected amine is used. For instance, a pyridyl amine can be protected with a Boc group, and then the pyridine ring can be reduced via catalytic hydrogenation, often under milder conditions than the unprotected counterpart.[16][17]

| Catalyst | Pressure (H₂) | Temperature | Solvent | Yield (%) | Reference |

| PtO₂ | 50-70 bar | Room Temp | Acetic Acid | Good-Excellent | [18][19] |

| Rh₂O₃ | 5 bar | 40 °C | TFE | Good-Excellent | [16] |

| Pd/C | Varies | Varies | Acidic Media | Variable | [2] |

| Table 1: Representative Conditions for Catalytic Hydrogenation of Pyridine Derivatives. |

Boc Group as a Directing Group for Functionalization

The Boc group can play a more active role than simply being a passive shield. In the field of directed metalation, the Boc group can direct the deprotonation (lithiation) of the C-H bond at the adjacent C2 position of the piperidine ring.[9][10] The reaction, typically mediated by sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA or (-)-sparteine, generates a configurationally stable α-lithiated intermediate.[10][20] This nucleophilic species can then be trapped with various electrophiles to install substituents at the C2 position with a high degree of stereocontrol. In situ IR spectroscopy has been instrumental in understanding the dynamics of this process, revealing that factors like the rotation of the Boc group can significantly impact reaction efficiency.[9][21]

Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: General N-Boc Protection of 3-Aminopiperidine[16]

-

Setup: In a 200 mL four-necked flask equipped with a mechanical stirrer, a pH sensor, and two dropping funnels, charge 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.

-

Cooling: Stir the mixture and cool the flask to a temperature between 10 to 15 °C using an ice bath.

-

Reagent Addition: Through one dropping funnel, slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate ((Boc)₂O). The addition should take approximately 1 hour.

-

pH Control: Simultaneously, add 25% aqueous sodium hydroxide solution through the second dropping funnel to maintain the pH of the reaction mixture between 11 and 12.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.

-

Work-up: Quench the reaction with water and extract the product into dichloromethane (CH₂Cl₂). Wash the combined organic layers with aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: General Boc Deprotection using HCl in Methanol[23]

-

Setup: Dissolve the N-Boc protected piperidine derivative in 2 N HCl in methanol (e.g., 30 mL).

-

Heating: Heat the solution to 60 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours.

-

Solvent Removal: Once the reaction is complete, remove the excess methanol and HCl using a rotary evaporator.

-

Isolation: The product is typically obtained as the hydrochloride salt. If the free base is required, the residue can be dissolved in water, basified (e.g., with NaOH or Na₂CO₃), and extracted with an appropriate organic solvent.

Conclusion